1-Oxa-9-azaspiro[5.5]undecan-4-ol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-oxa-9-azaspiro[5.5]undecan-4-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c11-8-1-6-12-9(7-8)2-4-10-5-3-9/h8,10-11H,1-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDDNCHISFWVZQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(CCNCC2)CC1O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Structure Activity Relationship Sar and Structural Modifications of 1 Oxa 9 Azaspiro 5.5 Undecan 4 Ol Derivatives
Ligand Design and Rational Modification Strategies for Azaspirocyclic Scaffolds
The design of ligands based on azaspirocyclic scaffolds, such as 1-oxa-9-azaspiro[5.5]undecane, often involves a strategy of merging pharmacophores from known active compounds or utilizing fragment-based approaches. tandfonline.comacs.org A key advantage of these scaffolds is their ability to present substituents in well-defined three-dimensional orientations, which can enhance binding affinity and selectivity for a target protein. tandfonline.combldpharm.com
Rational modification strategies often focus on several key areas:
Introduction of functional groups: The synthesis of derivatives allows for the introduction of various functional groups at different positions of the spirocyclic core. nih.gov These modifications can be designed to interact with specific residues in a protein's binding pocket, thereby modulating the compound's biological activity.
Optimization of physicochemical properties: Azaspirocyclic scaffolds can improve properties such as solubility, lipophilicity, and metabolic stability compared to their non-spirocyclic or aromatic counterparts. tandfonline.com For instance, the replacement of a piperazine (B1678402) ring with a diazaspiro[3.3]heptane in the PARP inhibitor Olaparib demonstrated this principle. tandfonline.combldpharm.com
Structure-based design: When the three-dimensional structure of the target protein is known, computational modeling can be used to design ligands that fit precisely into the binding site. bldpharm.comnih.gov This approach was successfully used in the development of SHP2 inhibitors, where a spirocyclic scaffold was introduced to maintain the optimal orientation of a primary amine group for hydrogen bonding interactions. bldpharm.com
A notable example of rational design involves the development of 1-oxa-4,9-diazaspiro[5.5]undecane derivatives as dual μ-opioid receptor (MOR) agonists and σ1 receptor (σ1R) antagonists for pain treatment. acs.orgnih.gov By merging the pharmacophoric features of known MOR agonists and σ1R antagonists, researchers designed a series of compounds with a balanced dual activity profile. acs.orgnih.gov
Positional and Substituent Effects on Biological Recognition and Activity Profiles
The biological activity of 1-oxa-9-azaspiro[5.5]undecan-4-ol derivatives is highly dependent on the nature and position of substituents on the spirocyclic framework. SAR studies have revealed that even minor changes can lead to significant differences in potency and selectivity.
For instance, in the development of dual MOR agonist/σ1R antagonist ligands based on a 1-oxa-4,9-diazaspiro[5.5]undecane scaffold, systematic exploration of substituents at various positions was conducted. nih.gov It was found that phenethyl groups at the 9-position, substituted pyridyl moieties at the 4-position, and small alkyl groups at the 2-position yielded the most favorable activity profiles. nih.gov
In another study focusing on soluble epoxide hydrolase (sEH) inhibitors, 1-oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted ureas were identified as highly potent agents. nih.gov The specific substitution pattern was crucial for achieving excellent sEH inhibitory activity and bioavailability. nih.gov
The following table summarizes the effects of different substituents on the biological activity of 1-oxa-9-azaspiro[5.5]undecane derivatives based on published research:
| Scaffold | Target | Position of Substitution | Favorable Substituents | Observed Effect |
| 1-Oxa-4,9-diazaspiro[5.5]undecane | MOR/σ1R | 9 | Phenethyl | Enhanced dual activity nih.gov |
| 1-Oxa-4,9-diazaspiro[5.5]undecane | MOR/σ1R | 4 | Substituted pyridyl | Improved potency and selectivity nih.gov |
| 1-Oxa-4,9-diazaspiro[5.5]undecane | MOR/σ1R | 2 | Small alkyl groups | Optimized activity profile nih.gov |
| 1-Oxa-4,9-diazaspiro[5.5]undecane | sEH | Multiple | Trisubstituted urea | High inhibitory activity and bioavailability nih.gov |
Conformational Analysis and its Impact on the Activity of this compound Derivatives
The rigid nature of the spirocyclic core in this compound derivatives restricts their conformational flexibility. tandfonline.com This conformational constraint can be advantageous in drug design as it reduces the entropic penalty upon binding to a target, potentially leading to higher affinity. researchgate.net The specific conformation adopted by a derivative plays a critical role in its biological activity by determining the spatial orientation of its functional groups for interaction with a receptor.
Scaffold Hopping and Bioisosteric Replacements in Azaspirocyclic Chemistry
Scaffold hopping is a powerful strategy in medicinal chemistry that involves replacing the core structure (scaffold) of a known active compound with a structurally different one while retaining similar biological activity. nih.govnih.gov This approach is often employed to improve physicochemical properties, overcome metabolic liabilities, or explore novel chemical space. rsc.org Azaspirocyclic scaffolds are frequently utilized in scaffold hopping due to their unique three-dimensional nature. tandfonline.com
A prime example of scaffold hopping is the replacement of a labile alkene moiety in a Polo-like kinase 4 (PLK4) inhibitor with a spirocyclic element. tandfonline.com This modification not only addressed the instability of the original compound but also maintained its biological activity. Similarly, replacing a phenyl ring with a pyridyl substituent is a common scaffold hopping strategy to enhance robustness towards metabolic oxidation. rsc.org
Bioisosteric replacement, a related concept, involves substituting an atom or a group of atoms with another that has similar physical or chemical properties, leading to a molecule with similar biological activity. In the context of azaspirocyclic chemistry, this could involve replacing a carbon atom with a heteroatom (like nitrogen or oxygen) within the ring system or modifying substituent groups. For instance, the development of azaspirocyclic 1H-3,4,5-trisubstituted pyrazoles as LRRK2 kinase inhibitors involved a bioisosteric replacement of a phenylsulfonamide group. nih.gov
These strategies have been successfully applied to various azaspirocyclic systems, including those related to 1-oxa-9-azaspiro[5.5]undecane, to generate novel compounds with improved drug-like properties.
Computational SAR Modeling and Predictive Algorithms for Azaspirocyclic Compounds
Computational methods, particularly quantitative structure-activity relationship (QSAR) modeling, are increasingly used to guide the design and optimization of drug candidates, including azaspirocyclic compounds. nih.gov These models aim to establish a mathematical relationship between the chemical structure of a compound and its biological activity. researchgate.net By analyzing a dataset of compounds with known activities, QSAR models can predict the activity of new, untested molecules, thereby prioritizing synthetic efforts. nih.govbiorxiv.org
Various machine learning algorithms are employed in QSAR modeling, such as:
Alternating Decision Trees (ADTree) frontiersin.org
Functional Trees (FT) frontiersin.org
Fuzzy Unordered Rule Induction Algorithm (FURIA) frontiersin.org
k-Nearest Neighbors (IBk) frontiersin.org
Support Vector Machines (SMO) frontiersin.org
Naïve Bayes frontiersin.org
Ensemble methods like Random Forest and AdaBoost frontiersin.org
These algorithms can be trained on datasets of azaspirocyclic compounds to build predictive models. frontiersin.org For instance, a 3D-QSAR study on pyrazole (B372694) analogs as TRAP1 inhibitors yielded a statistically significant model that was used for virtual screening. nih.gov Similarly, computational models can be developed to predict the activity of compounds in various assays, leveraging data from chemical structures and phenotypic profiles. nih.govbiorxiv.org
The development of predictive models for azaspirocyclic compounds relies on high-quality data and appropriate molecular descriptors. nih.govfrontiersin.org These models can accelerate the drug discovery process by identifying promising candidates for synthesis and testing. nih.govbiorxiv.orgresearchgate.net
Enantiomer-Specific Activity Profiling of Chiral Azaspirocyclic Compounds
Chirality is a critical factor in drug design, as enantiomers of a chiral compound can exhibit significantly different pharmacological and toxicological profiles. mdpi.com The spirocyclic nature of this compound and its derivatives can give rise to chirality, making it essential to evaluate the activity of individual enantiomers.
The differential interaction of enantiomers with chiral biological targets like receptors and enzymes is well-established. mdpi.com One enantiomer, the "eutomer," may be responsible for the desired therapeutic effect, while the other, the "distomer," could be inactive, less active, or even contribute to side effects. mdpi.com
A clear example of enantiomer-specific activity is seen with the non-steroidal anti-inflammatory drug ibuprofen, where the (S)-enantiomer is significantly more potent than the (R)-enantiomer. uff.br Similarly, for the local anesthetic bupivacaine, the (S)-enantiomer is less cardiotoxic than the (R)-enantiomer. uff.br
In the context of azaspirocyclic compounds, it is crucial to separate and test the individual enantiomers to fully understand their SAR. nih.gov This can be achieved through chiral synthesis or chromatographic separation. nih.govacs.org For example, engineered carbene transferases have been used for the stereoselective synthesis of azaspiro[2.y]alkanes, providing access to specific stereoisomers. acs.org By profiling the activity of each enantiomer, researchers can identify the more potent and safer candidate for further development, leading to an improved therapeutic index. uff.br
Mechanistic Investigations and Biological Target Engagement of 1 Oxa 9 Azaspiro 5.5 Undecan 4 Ol Preclinical Focus
In Vitro Receptor Binding and Functional Assays for Azaspirocyclic Ligands
In vitro receptor binding and functional assays are fundamental first steps in characterizing the pharmacological profile of novel ligands like those derived from the 1-oxa-9-azaspiro[5.5]undecane scaffold. These assays are essential for determining a compound's affinity and functional effect on a specific receptor target. nih.govgiffordbioscience.com
Detailed research findings from these assays help quantify the interaction between a ligand and its receptor. Two primary types of binding assays are commonly employed: saturation and competitive binding assays.
Saturation Binding Assays: These are used to determine the density of receptors in a given tissue (Bmax) and the equilibrium dissociation constant (Kd) of a radiolabeled ligand, which is a measure of its affinity. nih.gov A lower Kd value signifies higher binding affinity.
Competitive Binding Assays: These assays measure the ability of an unlabeled test compound (like 1-Oxa-9-azaspiro[5.5]undecan-4-ol) to displace a radiolabeled ligand of known affinity from its receptor. The results are typically expressed as an IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand), which can be converted to an inhibition constant (Ki) to reflect the compound's binding affinity. nih.govmerckmillipore.com
Following binding characterization, functional assays are conducted to determine whether the ligand acts as an agonist, antagonist, or inverse agonist. These assays measure a biological response downstream of receptor binding, such as changes in second messenger levels (e.g., cyclic AMP), ion flux, or reporter gene activation. giffordbioscience.comnih.gov
Table 1: Key Parameters from In Vitro Receptor Assays
| Parameter | Assay Type | Description | Significance |
| Kd | Saturation Binding | Equilibrium dissociation constant. Concentration of ligand at which 50% of receptors are occupied at equilibrium. | Measures the affinity of a ligand for a receptor. Lower Kd indicates higher affinity. nih.gov |
| Bmax | Saturation Binding | Maximum number of binding sites. | Indicates the total concentration of receptors in the sample. giffordbioscience.com |
| IC50 | Competitive Binding | Half maximal inhibitory concentration. Concentration of a competing ligand that displaces 50% of a specific radioligand. | Provides a measure of the potency of a test compound. nih.gov |
| Ki | Competitive Binding | Inhibition constant. The affinity of the competing ligand for the receptor. | A more absolute measure of affinity, calculated from the IC50. giffordbioscience.com |
| EC50 | Functional Assay | Half maximal effective concentration. The concentration of an agonist that produces 50% of the maximal possible effect. | Measures the potency of an agonist. giffordbioscience.com |
| Emax | Functional Assay | Maximum effect produced by the ligand. | Measures the efficacy of an agonist. giffordbioscience.com |
Enzyme Inhibition and Activation Profiling of this compound and its Derivatives
The 1-oxa-9-azaspiro[5.5]undecane scaffold is a key component in the design of various enzyme inhibitors. Profiling the activity of these compounds against a panel of enzymes is crucial to determine their potency and selectivity.
Derivatives of this scaffold have been identified as potent inhibitors of several enzymes. For example, 1-oxa-4,9-diazaspiro[5.5]undecane-based ureas have shown high inhibitory activity against soluble epoxide hydrolase (sEH), an enzyme implicated in chronic kidney diseases. nih.gov Furthermore, modifying the 1-oxa-9-azaspiro[5.5]undecane core with sulfonamide groups has been a strategy to target carbonic anhydrases, which are involved in conditions like epilepsy. researchgate.net The parent compound, this compound, is noted for its inhibitory action against the MmpL3 protein in Mycobacterium tuberculosis, which is vital for the bacterium's lipid transport and survival.
Enzyme inhibition is typically quantified by the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. This is determined by incubating the enzyme with its substrate and varying concentrations of the inhibitory compound, then measuring the rate of product formation.
Table 2: Enzyme Inhibition Data for 1-Oxa-9-azaspiro[5.5]undecane Derivatives
| Compound Class | Target Enzyme | Biological Context | Key Findings |
| This compound | MmpL3 Protein | Mycobacterium tuberculosis | Inhibits essential lipid transport, showing activity against drug-sensitive and multiresistant strains. |
| 1-Oxa-4,9-diazaspiro[5.5]undecane-based ureas | Soluble Epoxide Hydrolase (sEH) | Chronic Kidney Disease | Identified as highly potent sEH inhibitors, with specific compounds showing oral activity in preclinical models. nih.gov |
| 1-Oxa-9-azaspiro[5.5]undecane sulfonamides | Carbonic Anhydrases (CAs) | Epilepsy, pH regulation | Synthesized to explore a rare zinc-binding group for interrogating CA isoforms. researchgate.net |
Cellular Uptake and Subcellular Localization Studies of Azaspirocyclic Compounds
Understanding if and how a compound enters a cell and where it localizes is critical for interpreting its biological activity. For azaspirocyclic compounds, these studies help determine whether the molecule can reach its intracellular target.
Cellular uptake can be assessed using several methods. A common approach involves synthesizing a fluorescently labeled version of the compound and using techniques like confocal laser scanning microscopy (CLSM) or flow cytometry to visualize and quantify its accumulation within cells. mdpi.commdpi.com These studies can reveal the kinetics of uptake and whether the process is passive or involves active transport. For instance, research on other heterocyclic compounds has shown that factors like hydrophobicity significantly influence the rate of cellular uptake. nih.gov
Subcellular localization studies aim to pinpoint the specific organelles or compartments where the compound accumulates (e.g., nucleus, mitochondria, cytoplasm). This is often achieved by co-localizing the fluorescently tagged compound with specific organelle stains using high-resolution microscopy.
Table 3: Methodologies for Cellular Uptake and Localization Studies
| Technique | Principle | Information Gained |
| Confocal Laser Scanning Microscopy (CLSM) | Uses a focused laser to excite fluorescently-labeled compounds in a thin optical section of a cell, rejecting out-of-focus light. | Provides high-resolution images of the spatial distribution and subcellular localization of the compound within the cell. mdpi.com |
| Flow Cytometry | Measures the fluorescence intensity of individual cells as they pass through a laser beam. | Quantifies the mean fluorescence per cell, providing a high-throughput measure of overall cellular uptake across a large cell population. mdpi.commdpi.com |
| High-Content Imaging | Automated microscopy and image analysis. | Can simultaneously quantify compound uptake and other cellular parameters (e.g., cytotoxicity, organelle morphology) in a high-throughput manner. |
| Radiolabeling | Uses a radiolabeled version of the compound, followed by cell lysis and scintillation counting. | Provides a highly sensitive quantification of total compound uptake. |
Signaling Pathway Modulation in Cell-Based Assays
Once a compound is known to engage a target, the next step is to understand its effect on downstream cellular signaling pathways. Cell-based assays are indispensable for this purpose, providing a functional readout in a physiologically relevant context.
If the target is a receptor or kinase, its modulation by an azaspirocyclic ligand can trigger or block a cascade of intracellular events. For example, azaspirocyclic pyrazoles have been developed as selective inhibitors of the G2019S mutant of Leucine-Rich Repeat Kinase 2 (LRRK2), a key target in Parkinson's disease. nih.govresearchgate.net The effect of these inhibitors is often validated by measuring the phosphorylation status of LRRK2 or its downstream substrates in cell models. researchgate.net
Common methods to assess signaling pathway modulation include:
Western Blotting: To detect changes in the levels of protein expression or post-translational modifications, such as phosphorylation of key signaling proteins (e.g., p-STAT, p-ERK). researchgate.net
Reporter Gene Assays: These assays use a reporter gene (e.g., luciferase or beta-lactamase) linked to a DNA response element that is controlled by a specific signaling pathway. Changes in reporter activity indicate modulation of the pathway. nih.gov
ELISA (Enzyme-Linked Immunosorbent Assay): To quantify the levels of specific signaling molecules or cytokines released from cells in response to treatment. raybiotech.com
Table 4: Common Cell-Based Assays for Signaling Pathway Analysis
| Assay Type | Principle | Example Application |
| Western Blot | Separates proteins by size via gel electrophoresis, followed by detection with specific antibodies. | Detecting the inhibition of LRRK2 autophosphorylation at Ser1292 in cells treated with an azaspirocyclic LRRK2 inhibitor. researchgate.net |
| Reporter Gene Assay | A reporter gene is placed under the control of a promoter regulated by a specific transcription factor. | Using a beta-lactamase reporter driven by a sis-inducible element (SIE) to screen for modulators of the IL-6/JAK/STAT pathway. nih.gov |
| Immunofluorescence Microscopy | Uses fluorescently labeled antibodies to visualize the location and quantity of proteins. | Observing the nuclear translocation of a transcription factor (e.g., NF-κB) upon pathway activation or inhibition. |
| Phospho-Flow Cytometry | Uses flow cytometry with phospho-specific antibodies to quantify signaling events in individual cells. | Measuring STAT3 phosphorylation in thousands of single cells to assess the effect of a pathway inhibitor. |
Target Identification and Validation Methodologies for Azaspirocyclic Structures
While some azaspirocyclic compounds are designed for a specific target, others may be discovered through phenotypic screens where the molecular target is unknown. In these cases, robust methodologies are required to identify and validate the protein(s) responsible for the compound's biological effect. nih.gov
Target identification strategies can be broadly categorized into direct biochemical methods, genetic interaction methods, and computational approaches. nih.govnih.gov
Chemical Proteomics/Affinity-Based Methods: This is a powerful direct approach where the azaspirocyclic compound is modified to create a chemical probe, often by adding a reactive group and a reporter tag (like biotin). drughunter.com The probe is incubated with a cell lysate or live cells, and the protein targets that covalently bind to or are "pulled down" by the probe are identified using mass spectrometry. drughunter.comresearchgate.net
Photoaffinity Labeling: A variation of the chemical probe approach where the probe contains a photo-reactive group. Upon exposure to UV light, the probe forms a covalent bond with its binding partner, allowing for more robust capture and identification. youtube.com
Genetic Methods: Techniques like CRISPR-Cas9 based genetic screens can identify genes that, when knocked out, render cells either hypersensitive or resistant to the compound. A gene whose loss confers resistance is a strong candidate for being the drug's target. nih.govdrughunter.com
Table 5: Methodologies for Target Identification
| Method | Approach | Principle | Advantages |
| Affinity Chromatography | Direct Biochemical | An immobilized form of the ligand is used as "bait" to capture its binding partners from a cell lysate. Bound proteins are eluted and identified by mass spectrometry. drughunter.com | Does not require covalent binding; captures direct physical interactions. |
| Photoaffinity Labeling (PAL) | Direct Biochemical | A ligand is modified with a photo-reactive group that forms a covalent bond with its target upon UV irradiation, enabling subsequent purification and identification. youtube.com | Traps even transient or weak interactions; provides spatial information. |
| CRISPR-Based Screens | Genetic Interaction | A genome-wide library of guide RNAs is used to create a population of knockout cells. The screen identifies genes whose loss alters the cell's sensitivity to the compound. nih.gov | Unbiased, genome-wide approach performed in a native cellular context. |
| Computational Inference | In Silico | Uses the compound's structure to computationally screen against databases of protein structures (inverse virtual screening) to predict potential binding partners. nih.gov | Rapid and cost-effective for generating initial hypotheses. |
Protein-Ligand Interaction Studies through Biophysical Techniques
To confirm direct binding and to understand the thermodynamics and kinetics of the interaction between an azaspirocyclic ligand and its validated protein target, a suite of biophysical techniques is employed. These methods provide quantitative data on binding affinity, stoichiometry, and binding kinetics. nih.govnii.ac.jp
Isothermal Titration Calorimetry (ITC): Considered the gold standard for measuring binding thermodynamics. ITC directly measures the heat released or absorbed during a binding event, providing the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction in a single experiment. nih.govresearchgate.net
Surface Plasmon Resonance (SPR): A label-free optical technique for real-time monitoring of binding events. SPR provides kinetic data, including the association rate (kon) and dissociation rate (koff), from which the binding affinity (Kd) can be calculated. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful technique for studying interactions in solution. Ligand-observed NMR experiments can rapidly screen for binding, while protein-observed NMR (like HSQC titrations) can map the binding site on the protein surface. nih.gov
Differential Scanning Fluorimetry (DSF) / Thermal Shift Assay: A high-throughput method that measures the change in a protein's melting temperature upon ligand binding. A positive thermal shift indicates that the ligand stabilizes the protein, confirming an interaction. researchgate.net
Table 6: Comparison of Biophysical Techniques for Protein-Ligand Interaction Analysis
| Technique | Key Output | Throughput | Sample Consumption | Label-Free? |
| Isothermal Titration Calorimetry (ITC) | Kd, ΔH, Stoichiometry (n) | Low | High | Yes |
| Surface Plasmon Resonance (SPR) | Kd, kon, koff | Medium | Low | Yes |
| NMR Spectroscopy | Binding Site, Kd, Structure | Low to Medium | High | Yes |
| Differential Scanning Fluorimetry (DSF) | ΔTm (Binding Confirmation) | High | Low | No (Dye-based) |
Chemoproteomics and Activity-Based Protein Profiling for Investigating Azaspirocyclic Interactions
Chemoproteomics, and specifically Activity-Based Protein Profiling (ABPP), represents a sophisticated approach to study ligand-protein interactions directly in a complex biological system, such as a cell lysate or even a living organism. universiteitleiden.nlnih.gov ABPP uses specially designed chemical probes, known as activity-based probes (ABPs), that covalently bind to the active sites of a specific class of enzymes. nih.gov
This technology is particularly powerful for assessing the selectivity of an inhibitor. In a competitive ABPP experiment, a cell lysate is pre-incubated with the inhibitor (e.g., an azaspirocyclic compound) before the ABP is added. If the inhibitor binds to a target enzyme, it will block the binding of the ABP. The reduction in ABP labeling, quantified by mass spectrometry, reveals the potency and selectivity of the inhibitor against an entire enzyme family in its native environment. biorxiv.org
This approach is invaluable for:
On-target validation: Confirming that the azaspirocyclic compound engages the intended enzyme target in a cellular context.
Off-target profiling: Identifying unintended targets of the compound, which is crucial for understanding potential side effects and for optimizing selectivity. universiteitleiden.nl
Discovering novel targets: Identifying unexpected enzyme interactions for compounds found in phenotypic screens.
The ABPP workflow generally involves treating the proteome with the inhibitor, labeling the remaining active enzymes with a class-specific ABP, and analyzing the labeled proteins via mass spectrometry to quantify changes in probe reactivity. biorxiv.org
Preclinical Pharmacological Assessment and in Vivo Mechanistic Exploration Animal Models
Proof-of-Concept Studies in Relevant Animal Models for Azaspirocyclic Agents
The primary therapeutic application explored for azaspirocyclic compounds, including derivatives of 1-oxa-9-azaspiro[5.5]undecane, is in the treatment of tuberculosis (TB). osi.lv The proof-of-concept for this class of compounds is rooted in their potent inhibitory activity against Mycobacterium tuberculosis (Mtb), the causative agent of TB. osi.lv The likely target for many of these compounds is the trehalose (B1683222) monomycolate transporter MmpL3, a protein essential for the viability of Mtb. nih.govnih.gov Inhibition of MmpL3 disrupts the transport of mycolic acids, which are crucial components of the mycobacterial cell wall. acs.orgamazonaws.com
In vivo studies using animal models of TB are critical for validating the therapeutic potential of these compounds. While specific in vivo efficacy data for 1-Oxa-9-azaspiro[5.5]undecan-4-ol is not extensively detailed in the public domain, related spirocyclic MmpL3 inhibitors have been evaluated. For instance, a novel pyrazole (B372694) spirocyclic amine series, structurally related to the 1-oxa-9-azaspiro[5.5]undecane scaffold, was tested in an acute model of TB infection. nih.gov Unfortunately, the representative compound from this series did not demonstrate efficacy in this model, highlighting the challenges in translating in vitro potency to in vivo effectiveness. nih.gov
Conversely, other classes of MmpL3 inhibitors, such as indole-2-carboxamides, have shown significant activity in animal models of TB. nih.gov These studies provide a foundational basis for the continued investigation of spirocyclic compounds like this compound in similar preclinical settings. The murine low-dose aerosol (LDA) model is a commonly used platform for such investigations, allowing for the assessment of bacterial load reduction in the lungs and spleen following treatment. rti.org
Pharmacodynamic Biomarker Identification and Validation in Preclinical Models
For antitubercular agents targeting MmpL3, a key pharmacodynamic (PD) biomarker is the inhibition of trehalose monomycolate (TMM) transport. acs.orgamazonaws.com Assays measuring the accumulation of TMM within the mycobacterial cell or a decrease in its incorporation into the cell wall can serve as a direct indicator of target engagement. While these are primarily in vitro and ex vivo assays, they are crucial for establishing a mechanistic link between drug exposure and antibacterial effect.
In preclinical animal models, the reduction in bacterial burden, typically measured in colony-forming units (CFU) in the lungs and other organs, serves as the primary efficacy endpoint and a key PD biomarker. rti.orgnih.gov For instance, in studies of other antitubercular agents, a significant, dose-dependent reduction in lung CFU counts in chronically infected mice is a standard measure of in vivo activity. nih.gov
Furthermore, advanced imaging techniques such as positron emission tomography-computed tomography (PET-CT) are being explored to identify and validate PD biomarkers for TB treatment. oup.com These methods can detect changes in metabolic activity and inflammation in infected tissues, providing a non-invasive assessment of treatment response. oup.com While not yet specifically reported for this compound, these approaches represent a promising avenue for future preclinical evaluation.
Ex Vivo Analysis of Tissue Distribution and Target Engagement in Animal Studies
Understanding the distribution of a drug into relevant tissues and its engagement with the intended target are critical aspects of preclinical development. For an antitubercular agent, achieving sufficient concentrations within infected macrophages and lung granulomas is essential for efficacy.
While specific tissue distribution data for this compound is limited, studies on related spirocyclic compounds have highlighted the importance of favorable pharmacokinetic properties. For example, a racemic lead compound from a series of 1-oxa-9-azaspiro[5.5]undecane derivatives designed as soluble epoxide hydrolase inhibitors demonstrated excellent oral bioavailability in mice, which is a positive indicator for achieving systemic exposure. researchgate.net
Ex vivo analysis would typically involve administering the compound to infected animals, followed by harvesting tissues of interest (e.g., lungs, spleen, granulomas) at various time points. The concentration of the compound in these tissues would be measured, often using techniques like liquid chromatography-mass spectrometry (LC-MS). Target engagement could be assessed ex vivo by measuring the inhibition of MmpL3 activity in mycobacteria isolated from these tissues.
Long-term Mechanistic Effects in Preclinical Disease Models
The long-term mechanistic effects of antitubercular drugs are evaluated in chronic infection models, which more closely mimic human disease. nih.govnih.gov These studies assess not only the bactericidal activity of a compound but also its ability to prevent disease relapse after treatment cessation.
For MmpL3 inhibitors, a key long-term mechanistic effect is the sustained disruption of the mycobacterial cell wall integrity, leading to a loss of bacterial viability. Genetic knockdown of MmpL3 has been shown to result in a rapid decrease in Mtb viability in both infected macrophages and in a mouse model of TB infection. nih.gov This provides a strong rationale for the potential of MmpL3 inhibitors to have a durable therapeutic effect.
In the context of 1-Oxa-9-azaspiro[5.5]undecane derivatives, long-term studies would aim to demonstrate a reduction in bacterial load to undetectable levels and a low rate of relapse after the completion of therapy. The development of drug resistance is another critical aspect to monitor in long-term studies. The activity of these compounds against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mtb is a key area of investigation. osi.lvnih.gov
Pharmacokinetic and Pharmacodynamic Modeling in Animal Species (Excluding Human Data)
Pharmacokinetic and pharmacodynamic (PK/PD) modeling is a quantitative tool used to understand the relationship between drug dose, exposure, and therapeutic effect. In preclinical animal models, PK/PD modeling helps in optimizing dosing regimens and predicting clinical efficacy.
For antitubercular agents, PK/PD studies typically involve determining key parameters such as clearance, volume of distribution, and oral bioavailability in animal species like mice and rats. nih.gov These data are then correlated with the observed antibacterial effect (e.g., reduction in CFU) to establish a PK/PD index (e.g., AUC/MIC, Cmax/MIC) that best predicts efficacy.
While specific PK/PD modeling data for this compound are not available, the general approach for this class of compounds would involve:
Pharmacokinetic studies: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of the compound in relevant animal models. acs.org
Pharmacodynamic studies: Measuring the in vivo antibacterial effect at different dose levels. nih.gov
Modeling: Integrating the PK and PD data to develop a mathematical model that describes the dose-exposure-response relationship.
A study on a related 1-oxa-9-azaspiro[5.5]undecane derivative showed excellent oral bioavailability in mice, a crucial parameter for PK/PD assessment. researchgate.net
| Pharmacokinetic/Pharmacodynamic Parameter | Description | Relevance in Preclinical TB Models |
| Minimum Inhibitory Concentration (MIC) | The lowest concentration of a drug that prevents visible growth of a microorganism. | A fundamental measure of a compound's in vitro potency against M. tuberculosis. |
| Oral Bioavailability (%F) | The fraction of an orally administered dose that reaches systemic circulation. | High oral bioavailability is desirable for convenient and effective treatment. |
| Clearance (CL) | The volume of plasma cleared of the drug per unit time. | Influences the dosing frequency required to maintain therapeutic concentrations. |
| Volume of Distribution (Vd) | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. | Indicates the extent of drug distribution into tissues. |
| Area Under the Curve (AUC) | The integral of the drug concentration-time curve, representing total drug exposure over time. | Often correlated with efficacy for concentration-dependent antibiotics. |
| Maximum Concentration (Cmax) | The peak plasma concentration of a drug after administration. | Can be a key driver of efficacy for some antibiotics. |
Comparative Preclinical Efficacy in Established Disease Models
The ultimate preclinical validation of a new drug candidate comes from its comparative efficacy against established treatments in relevant disease models. For a new antitubercular agent, this would involve comparing its activity to first-line drugs such as isoniazid (B1672263) and rifampin, or to other novel drug candidates. researchgate.net
As previously mentioned, a representative of a novel pyrazole spirocyclic amine series, which is structurally related to the 1-oxa-9-azaspiro[5.5]undecane scaffold, did not show efficacy in an acute TB infection model. nih.gov This underscores that not all compounds within a broader chemical class will exhibit the desired in vivo activity.
In contrast, other MmpL3 inhibitors have demonstrated promising preclinical efficacy. For example, the addition of the oxazolidinone PNU-100480 to the standard TB regimen resulted in a significant additional reduction in lung CFU counts in a murine model. researchgate.net These types of comparative studies are essential for determining the potential of a new compound to shorten or improve the treatment of TB.
Future studies on this compound and its optimized derivatives would need to demonstrate at least comparable, if not superior, efficacy to existing treatments in chronic TB infection models to warrant further development.
Computational Chemistry and Molecular Modeling of 1 Oxa 9 Azaspiro 5.5 Undecan 4 Ol
Quantum Mechanical Calculations of Electronic Structure and Reactivity
Quantum mechanical calculations offer fundamental insights into the electronic structure of 1-Oxa-9-azaspiro[5.5]undecan-4-ol, which governs its reactivity and intermolecular interactions. While specific, in-depth quantum mechanical studies on the isolated compound are not extensively detailed in the public domain, the principles of such analyses can be applied to understand its key features. These calculations would typically involve methods like Density Functional Theory (DFT) to determine the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and the electrostatic potential map.
Such calculations would likely reveal a significant localization of electron density around the oxygen and nitrogen atoms due to their high electronegativity, identifying these as potential sites for hydrogen bonding. The hydroxyl group, in particular, would be highlighted as a primary hydrogen bond donor and acceptor. The electrostatic potential map would illustrate the electron-rich regions (negative potential) and electron-poor regions (positive potential), guiding the prediction of how the molecule would interact with biological targets. Furthermore, quantum mechanical calculations can predict reaction mechanisms, such as the reductive amination used to functionalize the core scaffold, by modeling transition states and reaction energy profiles.
Molecular Dynamics Simulations for Conformational Sampling and Stability
The conformational flexibility of the spirocyclic system is a critical determinant of its biological activity. Molecular Dynamics (MD) simulations are powerful tools for exploring the conformational landscape of this compound and its derivatives. By simulating the atomic motions of the molecule over time in a solvated environment, MD can identify low-energy, stable conformations and the energetic barriers between them.
For the this compound scaffold, MD simulations would likely focus on the chair-like conformations of the piperidine (B6355638) and tetrahydropyran (B127337) rings and the relative orientation of the hydroxyl group (axial vs. equatorial). These simulations provide a dynamic picture of the molecule's shape and how it might adapt to fit into a protein's binding site. Visual Molecular Dynamics (VMD) is a common tool used to visualize these conformational changes and analyze the trajectories from MD simulations. core.ac.ukqub.ac.uk
Docking Studies and Protein-Ligand Interaction Predictions
Docking studies are a cornerstone of computational drug discovery, used to predict the preferred binding mode of a ligand within a protein's active site. For derivatives of this compound, docking studies have been successfully employed to understand their activity as agonists for the Free Fatty Acid Receptor 1 (FFA1), a G protein-coupled receptor (GPCR). core.ac.ukqub.ac.uk
In these studies, derivatives of the scaffold were docked into the binding site of FFA1. The results revealed that the unsubstituted 1-oxa-9-azaspiro[5.5]undecane moiety imparted a degree of hydrophilicity that was detrimental to the agonistic potency. core.ac.ukqub.ac.uk However, the introduction of a benzyl (B1604629) substituent on the scaffold led to a dramatic increase in activity. Docking simulations provided an explanation for this observation, showing that the benzyl-substituted moiety could be driven deep into the phospholipid bilayer, making beneficial contacts with the receptor. core.ac.ukqub.ac.uk These simulations also identified key interactions, such as π-π stacking with specific aromatic residues within the receptor. core.ac.ukqub.ac.uk
Table 1: Predicted Protein-Ligand Interactions for a Derivative of this compound
| Interaction Type | Interacting Residue (Example) |
|---|---|
| π-π Stacking | W1314.50 |
| Hydrophobic Interactions | L1354.54, V813.27 |
Data derived from docking studies of a benzyl-substituted derivative in the FFA1 active site. core.ac.ukqub.ac.uk
De Novo Ligand Design and Virtual Screening Applications for Azaspirocyclic Scaffolds
The this compound framework is an excellent example of a scaffold used in both virtual screening and de novo ligand design. Its rigid, three-dimensional structure provides a well-defined exit vector for chemical modifications, allowing for the systematic exploration of chemical space.
In the context of FFA1 agonists, N-Boc-protected this compound was identified as a valuable building block. core.ac.ukqub.ac.uk It serves as a core structure onto which diverse chemical groups can be "grafted" to create a library of new potential ligands. This approach is a practical application of de novo design, where a novel molecule is constructed piece by piece. The resulting library of virtual compounds can then be screened in silico for their predicted affinity and selectivity for the target protein. The synthesis of new classes of iminosugars based on constrained azaspirocyclic scaffolds further highlights the utility of these structures in creating chemical diversity for biological screening. mdpi.com
ADMET Prediction and In Silico Pharmacokinetic Profiling (Preclinical Focus)
In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in modern drug discovery, helping to identify candidates with favorable pharmacokinetic profiles early in the process. For the this compound scaffold, computational tools can predict key parameters such as solubility, membrane permeability, metabolic stability, and potential for off-target effects.
For instance, the observation that the unsubstituted 1-oxa-9-azaspiro[5.5]undecane periphery led to poor agonistic potency in FFA1 agonists was linked to its hydrophilicity. core.ac.ukqub.ac.uk This is a crucial ADME property, as excessive hydrophilicity can hinder a molecule's ability to cross cell membranes and reach its target. In silico models can quantify properties like the partition coefficient (logP), which is a measure of lipophilicity, to guide the design of analogs with improved pharmacokinetic characteristics. By systematically modifying the scaffold and recalculating these ADMET parameters, chemists can prioritize the synthesis of compounds with a higher probability of success in preclinical and clinical development.
Machine Learning and Artificial Intelligence Applications in Azaspirocyclic Drug Discovery
While specific applications of machine learning (ML) and artificial intelligence (AI) to this compound are not yet widely reported, these technologies are poised to revolutionize the discovery of drugs based on azaspirocyclic scaffolds. ML models can be trained on large datasets of chemical structures and their associated biological activities to learn complex structure-activity relationships (SAR).
In the context of azaspirocyclic drug discovery, ML could be used to:
Predict Biological Activity: Train models to predict the affinity and selectivity of novel azaspirocyclic compounds for a particular target, accelerating the virtual screening process.
Generative Chemistry: Employ generative AI models to design entirely new azaspirocyclic scaffolds or derivatives with desired properties.
ADMET Prediction: Develop more accurate and comprehensive models for predicting the ADMET profiles of these complex molecules.
Reaction Prediction: Predict the outcomes and optimal conditions for the synthesis of complex azaspirocycles, aiding in chemical synthesis planning.
As more data on the synthesis and biological evaluation of azaspirocyclic compounds become available, the application of AI and ML is expected to grow, further enhancing the efficiency and success rate of drug discovery efforts centered on this important class of molecules.
Analytical Methodologies for the Characterization and Study of 1 Oxa 9 Azaspiro 5.5 Undecan 4 Ol
Advanced Spectroscopic Techniques for Structural Elucidation
While standard 1D NMR (¹H and ¹³C) provides initial structural information, the complexity of the 1-Oxa-9-azaspiro[5.5]undecan-4-ol scaffold demands more advanced, multi-dimensional NMR experiments for complete and unambiguous assignment of all proton and carbon signals. nih.gov The increasing complexity of such molecules makes the use of 2D NMR techniques essential. nih.gov
2D Correlation Spectroscopy (COSY): This experiment is crucial for identifying proton-proton (¹H-¹H) coupling networks within the piperidine (B6355638) and tetrahydropyran (B127337) rings, allowing for the mapping of adjacent protons.
Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded carbon and proton atoms, enabling the definitive assignment of carbon signals based on their attached, and often more easily assigned, protons.
Heteronuclear Multiple Bond Correlation (HMBC): This technique is indispensable for establishing long-range (2-3 bond) correlations between protons and carbons. For this molecule, HMBC is critical for identifying the spirocyclic quaternary carbon (C5) by observing correlations from the protons on C2, C4, C6, and C10 to this non-protonated center. It also confirms the connectivity between the two rings.
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY provides information about the spatial proximity of protons, which is vital for determining the stereochemistry and preferred conformation of the molecule in solution.
These techniques, when used in concert, provide a comprehensive and undeniable fingerprint of the molecule's intricate three-dimensional structure.
Chromatographic Methods for Purity Assessment and Metabolite Profiling (Preclinical)
Chromatographic methods are the cornerstone of assessing the purity of newly synthesized batches of this compound and for profiling its potential metabolites in preclinical studies.
Purity Assessment: High-Performance Liquid Chromatography (HPLC) coupled with UV or mass spectrometric detection is the standard method for determining the purity of the compound. A typical method would involve a reverse-phase C18 column with a gradient elution system.
Table 1: Illustrative HPLC Method for Purity Assessment
| Parameter | Condition |
|---|---|
| Column | Reverse-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile (B52724) or Methanol |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm or Mass Spectrometry (MS) |
| Purity Standard | Typically ≥95% for research compounds |
Metabolite Profiling: In preclinical studies, liquid chromatography is used to separate the parent compound from its metabolites in biological samples. The high resolving power of Ultra-High-Performance Liquid Chromatography (UHPLC) is often preferred for its ability to separate closely related chemical structures within complex biological matrices, which is essential for creating accurate metabolite profiles ahead of quantitative analysis. researchgate.net
Mass Spectrometry for Isotopic Labeling and Mechanistic Pathway Tracing
Mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS), is a powerful tool for structural elucidation based on fragmentation patterns and for tracing metabolic pathways. ijpras.com High-resolution mass spectrometry (HRMS) provides exact mass measurements, allowing for the determination of the elemental composition of the parent ion and its fragments.
In mechanistic studies, stable isotope labeling (e.g., with ¹³C, ¹⁵N, or ²H) can be employed. By synthesizing an isotopically labeled version of this compound, researchers can use MS to track the transformation of the molecule in biological systems. The characteristic mass shift in the resulting metabolites provides definitive evidence of the metabolic pathway. For example, a +16 Da shift would strongly suggest a hydroxylation event, a common phase I metabolic reaction. researchgate.net Analyzing the MS/MS fragmentation pattern of the parent compound and comparing it to that of its metabolites helps to pinpoint the site of metabolic modification. ijpras.com
Solid-State NMR and X-ray Crystallography for Conformation and Interactions
While solution-state NMR describes the molecule's average conformation, solid-state techniques provide a precise picture of its structure in the crystalline form.
X-ray Crystallography: This is the gold standard for determining the three-dimensional atomic structure of a molecule. A single-crystal X-ray diffraction study of this compound would yield precise bond lengths, bond angles, and the absolute conformation of the spirocyclic system. nih.gov It would also reveal intermolecular interactions, such as hydrogen bonding involving the hydroxyl and amine groups, which dictate the crystal packing.
Solid-State NMR (ssNMR): When suitable crystals for X-ray analysis cannot be obtained, or to complement the diffraction data, ssNMR is an effective method for structural analysis at the atomic level. nih.gov Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) can provide high-resolution ¹³C spectra of the solid material. This data can confirm the presence of different polymorphs and provide insights into the molecular dynamics within the crystal lattice. nih.gov
Bioanalytical Techniques for Quantitation in Biological Matrices (Preclinical)
For preclinical pharmacokinetic studies, a sensitive and selective bioanalytical method is required to quantify this compound in biological matrices like plasma. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the predominant technique for this purpose due to its superior sensitivity and specificity. nih.govnih.gov
A typical method involves:
Sample Preparation: Extraction of the analyte from the plasma matrix, commonly via protein precipitation with acetonitrile or liquid-liquid extraction. nih.govnih.gov
Chromatographic Separation: Rapid separation using a UHPLC system to isolate the analyte from endogenous matrix components.
Mass Spectrometric Detection: Quantitation using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This involves monitoring a specific fragmentation transition from the parent ion to a product ion, which provides high selectivity.
Method validation is performed according to regulatory guidelines, assessing linearity, accuracy, precision, and the lower limit of quantitation (LLOQ). researchgate.net
Table 2: Representative Validation Parameters for a Preclinical Bioanalytical LC-MS/MS Method
| Validation Parameter | Typical Acceptance Criteria | Example Finding |
|---|---|---|
| Linearity (r²) | >0.99 | 0.998 |
| Calibration Range | e.g., 0.5 - 500 ng/mL | 0.5 - 500 ng/mL |
| Lower Limit of Quantitation (LLOQ) | Signal-to-Noise > 10 | 0.5 ng/mL |
| Intra- and Inter-day Precision (%CV) | <15% (<20% at LLOQ) | <10% |
| Intra- and Inter-day Accuracy (%Bias) | ±15% (±20% at LLOQ) | Within ±8% |
| Recovery | Consistent and reproducible | >85% |
Hyphenated Techniques for Complex Mixture Analysis and Metabolite Identification
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for analyzing complex mixtures and identifying unknown metabolites. nih.govsaspublishers.com
LC-MS/MS: This is the most powerful hyphenated technique for metabolite identification in drug metabolism studies. ijpras.comnih.gov Following administration of the compound, biological samples are analyzed by LC-MS/MS. The full-scan mass spectra help locate potential metabolites, and subsequent product ion scans (MS/MS) on these masses provide structural fragments. By comparing these fragmentation patterns to that of the parent compound, the structure of the metabolites can be elucidated. ijpras.com
GC-MS: For any volatile metabolites or degradation products, Gas Chromatography-Mass Spectrometry (GC-MS) is a valuable tool. The components are separated based on their boiling points and are then identified by their mass spectra, which can be compared against extensive spectral libraries for confirmation. nih.gov
LC-NMR: In cases where MS data is insufficient for unambiguous structure determination of a major metabolite, fractions can be collected from an HPLC run for offline NMR analysis. Alternatively, modern LC-NMR systems allow for the direct acquisition of NMR data on the separated peaks, providing definitive structural information. saspublishers.com
Table of Compounds
| Compound Name |
|---|
| This compound |
| Acetonitrile |
| Ciprofloxacin |
| Formic Acid |
Derivatives, Prodrugs, and Advanced Delivery Strategies for 1 Oxa 9 Azaspiro 5.5 Undecan 4 Ol Scaffolds
Synthesis and Evaluation of Prodrug Forms for Improved Preclinical Pharmacokinetics
One common approach is the modification of the azaspirocyclic nitrogen. For instance, derivatization of the 1-oxa-9-azaspiro[5.5]undecane scaffold has been explored to generate inhibitors of soluble epoxide hydrolase (sEH). researchgate.net A lead compound from this effort demonstrated not only potent inhibition but also excellent oral bioavailability in mice and high aqueous solubility, properties often sought through prodrug design. researchgate.net These improvements were achieved by exploring the structure-activity relationships and physicochemical properties of the synthesized derivatives. researchgate.net
Another example is the development of 1-oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted ureas as potent sEH inhibitors. One compound from this series, when administered orally, showed good bioavailability and was effective in a rat model of glomerulonephritis, indicating successful absorption and distribution to the target organ. nih.gov
General prodrug strategies for amines often involve creating derivatives like amides, carbamates, enamines, or N-Mannich bases, which can mask the polar amine group, increase lipophilicity, and facilitate absorption. nih.govresearchgate.net These derivatives are designed to be cleaved in vivo, either chemically or enzymatically, to release the active parent drug. nih.govmdpi.com The table below summarizes preclinical pharmacokinetic data for a derivative of the related 1-oxa-9-azaspiro[5.5]undecan-4-amine scaffold, illustrating how modifications can enhance drug-like properties.
Table 1: Preclinical Pharmacokinetic and Physicochemical Properties of a 1-Oxa-9-azaspiro[5.5]undecan-4-amine Derivative
| Parameter | Value | Significance |
|---|---|---|
| Aqueous Solubility (Phosphate Buffer) | > 0.5 mM | High solubility is beneficial for formulation and absorption. researchgate.net |
| Lipophilicity (logD at pH 7.4) | 0.99 | Low lipophilicity can be unusual for sEH inhibitors and may contribute to a favorable ADME profile. researchgate.net |
This data is for a lead compound derivative of 1-oxa-9-azaspiro[5.5]undecan-4-amine, evaluated as a soluble epoxide hydrolase inhibitor. researchgate.net
Targeted Delivery Systems and Nanocarrier Formulations (Conceptual/Preclinical)
For potent scaffolds like 1-oxa-9-azaspiro[5.5]undecan-4-ol, advanced delivery systems can enhance therapeutic efficacy by increasing drug concentration at the site of action while minimizing systemic exposure. ekb.egdovepress.comnih.gov Although specific preclinical studies on nanocarrier formulations for this particular compound are not widely published, established nanotechnologies offer a conceptual framework for its targeted delivery.
Liposomes: These are vesicles composed of lipid bilayers that can encapsulate both hydrophilic and lipophilic drugs. nih.govnih.govtechnologynetworks.com For a compound like this compound, it could potentially be loaded into the aqueous core of a liposome (B1194612). Surface modification of liposomes, for example with polyethylene (B3416737) glycol (PEG), can prolong circulation time. nih.govmdpi.com Furthermore, attaching targeting ligands (such as antibodies or peptides) to the liposome surface could direct the carrier to specific cells or tissues. nih.gov
Polymeric Nanoparticles: Biodegradable polymers can be used to create nanoparticles that encapsulate a drug, offering controlled and sustained release. dovepress.commdpi.com The drug can be either dissolved within the polymer matrix or encapsulated in a core-shell structure. The properties of these nanoparticles, including size and drug release rate, can be tuned by selecting different polymers and preparation methods. mdpi.com
Solid Lipid Nanoparticles (SLNs): SLNs are made from solid lipids and are well-tolerated due to their physiological composition. ekb.egdovepress.com They are particularly useful for enhancing the bioavailability of drugs and can be adapted for both hydrophilic and lipophilic compounds. ekb.eg
The primary goals of using such nanocarriers would be to improve the solubility and stability of the drug, control its release profile, and in more advanced systems, actively target it to diseased tissues, thereby improving the therapeutic index. dovepress.comnih.govnih.gov
Table 2: Conceptual Nanocarrier Strategies for this compound
| Nanocarrier Type | Potential Loading Mechanism | Key Advantages |
|---|---|---|
| Liposomes | Encapsulation in the aqueous core. nih.govtechnologynetworks.com | Biocompatible, can carry various drug types, surface is modifiable for targeting. nih.govnih.gov |
| Polymeric Nanoparticles | Entrapment within the polymer matrix. dovepress.commdpi.com | Provides controlled and sustained release, protects the drug from degradation. mdpi.com |
Bioconjugation and Chemical Biology Applications
The 1-oxa-9-azaspiro[5.5]undecane scaffold can be functionalized for bioconjugation, a process that links the molecule to another biomolecule, such as a protein, peptide, or a different small molecule. This strategy is used to create targeted drugs, diagnostic agents, or probes for chemical biology research.
A practical example of this is the use of 1-oxa-9-azaspiro[5.5]undecane derivatives in the synthesis of new fluoroquinolone antibacterials. researchgate.netresearchgate.net In this work, the azaspirocyclic moiety was conjugated to ciprofloxacin, a well-known antibiotic. researchgate.netresearchgate.net This was achieved through a nucleophilic aromatic substitution reaction, demonstrating that the secondary amine of the spirocyclic core is a suitable handle for chemical modification. researchgate.net
For chemical biology applications, the scaffold could be conjugated to reporter molecules, such as fluorescent dyes or affinity tags like biotin (B1667282). Fluorescent labeling is a powerful tool for tracking the distribution of a compound in cells or tissues. nih.govncn.gov.plmdpi.com For example, a derivative of this compound could be modified with a terminal alkyne or azide (B81097) group, allowing it to be "clicked" onto a fluorescent probe using copper-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and bioorthogonal reaction. ncn.gov.plmdpi.com
Alternatively, conjugation with biotin would allow for the identification of the biological targets of the spirocyclic compound through affinity purification and subsequent proteomic analysis.
Table 3: Potential Bioconjugation Strategies for the 1-Oxa-9-azaspiro[5.5]undecane Scaffold
| Conjugation Partner | Purpose | Potential Application |
|---|---|---|
| Ciprofloxacin | Create a hybrid antibacterial agent. researchgate.netresearchgate.net | Overcoming bacterial resistance or enhancing antibacterial spectrum. |
| Fluorescent Dye (e.g., Coumarin, Rhodamine) | Act as a reporter tag for imaging. nih.govrsc.org | Visualizing cellular uptake and subcellular localization of the compound. |
Development of Photoactivatable or Chemically Inducible Derivatives
The development of derivatives that can be activated by an external trigger, such as light or a specific chemical, represents a sophisticated approach to achieving high spatiotemporal control over drug activity. This is particularly valuable in research for dissecting complex biological pathways.
Photoactivatable Derivatives: A common strategy is to "cage" a bioactive molecule by attaching a photolabile protecting group. This group renders the molecule inactive until it is cleaved by irradiation with light of a specific wavelength, releasing the active compound. While no specific photoactivatable derivatives of this compound have been reported, the concept is broadly applicable. The secondary amine or the hydroxyl group on the scaffold could be masked with a well-known photolabile group, such as a nitrobenzyl group. This would allow researchers to precisely control where and when the active spirocyclic compound is released within a biological system, for instance, in a specific region of a cell culture or within a particular tissue in a model organism.
Chemically Inducible Derivatives: Similar to photoactivation, chemical induction involves modifying the parent compound so that it remains inactive until it reacts with a specific, often non-endogenous, chemical agent. This can be achieved through bioorthogonal chemistry. For example, a derivative of the spirocyclic scaffold could be designed to be activated by a "click" reaction. Some fluorescent probes are designed as "pro-fluorophores" that exhibit a significant increase in fluorescence only after undergoing a bioorthogonal reaction, a concept that could be adapted for activating the biological function of the spirocycle. mdpi.com
These advanced derivatives, while synthetically challenging, would provide powerful tools for fundamental research, allowing for the precise interrogation of the biological targets and pathways modulated by the 1-oxa-9-azaspiro[5.5]undecane core.
Polypharmacology and Multi-Target-Directed Ligands Based on the Azaspirocyclic Core
Polypharmacology, the concept of a single drug acting on multiple biological targets, is an emerging paradigm for treating complex, multifactorial diseases like neurodegenerative disorders or cancer. osi.lvacs.orgnih.govnih.gov Designing multi-target-directed ligands (MTDLs) is a rational approach to polypharmacology, where pharmacophores for different targets are combined into a single molecule. acs.orgnih.govnih.gov The rigid, three-dimensional nature of the 1-oxa-9-azaspiro[5.5]undecane scaffold makes it an excellent framework for positioning different pharmacophoric elements in the correct orientation to interact with multiple targets.
A notable example is the development of 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives that function as dual μ-opioid receptor (MOR) agonists and sigma-1 receptor (σ₁R) antagonists. acs.org This MTDL strategy aims to create potent analgesics with an improved safety profile compared to traditional opioids. acs.org The research demonstrated that by systematically modifying the substituents on the azaspirocyclic core, it was possible to achieve a balanced affinity and functional activity at both receptors. acs.org
The general approach to designing such MTDLs involves merging the key structural features required for interacting with each target onto a central scaffold. The 1-oxa-9-azaspiro[5.5]undecane core and its analogues provide a versatile platform for this, allowing for modifications at multiple positions to fine-tune the activity at each respective target. acs.org This strategy can lead to more effective therapies by modulating interconnected pathological pathways simultaneously. osi.lvnih.gov
Table 4: Example of a Multi-Target-Directed Ligand Based on an Azaspirocyclic Core
| Compound Series | Biological Targets | Therapeutic Goal |
|---|
Potential Therapeutic Modalities and Research Avenues Based on Preclinical Insights
Neurological and Psychiatric Disorder Research (Mechanistic Focus)
The intricate nature of the central nervous system (CNS) presents a formidable challenge for drug development, yet azaspirocyclic compounds have shown promise as modulators of key neurological targets. Research has highlighted the potential of these scaffolds in developing treatments for neurological and psychiatric conditions by focusing on specific mechanisms of action. nih.gov
One significant area of investigation involves the γ-aminobutyric acid type A (GABA-A) receptor, a primary inhibitory neurotransmitter receptor in the brain. Derivatives of 3,9-diazaspiro[5.5]undecane have been identified as potent and competitive antagonists of the GABA-A receptor. nih.gov A structurally simplified analog, the m-methylphenyl derivative (1e), demonstrated a high binding affinity and notable selectivity for the extrasynaptic α4βδ subtype over other subtypes. nih.gov This selectivity is crucial, as different GABA-A receptor subtypes are implicated in various neurological functions and disorders. The development of subtype-selective antagonists based on the azaspirocyclic framework could offer a more targeted approach to treating conditions characterized by GABAergic dysfunction, minimizing off-target effects.
Furthermore, the antioxidant properties of spiro compounds present another avenue for neuroprotective strategies. Oxidative stress is a known contributor to the pathology of numerous neurodegenerative diseases. nih.gov The inherent structural features of spirocyclic molecules could be leveraged to design novel antioxidants that can cross the blood-brain barrier and mitigate neuronal damage caused by reactive oxygen species.
Oncology Research (Targeted Approaches)
In the field of oncology, the focus is on developing targeted therapies that can selectively act on cancer cells while sparing healthy tissue. Azaspirocyclic structures have emerged as a valuable scaffold for creating novel anticancer agents. nih.gov Specifically, derivatives of 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione have demonstrated significant preclinical antitumor activity. mdpi.comnih.gov
These compounds have been tested against various human cancer cell lines, including lung (A549), breast (MDA-MB-231), and cervical (HeLa) cancers, showing moderate to potent cytotoxic effects. mdpi.comnih.govnih.gov For instance, compound 11h from one study emerged as a particularly promising candidate, displaying low micromolar to nanomolar IC50 values across all three cell lines. mdpi.comnih.gov Another derivative, 7j , a mannose-linked sulfonylazaspirodienone, also showed potent activity with IC50 values of 0.17 µM, 0.05 µM, and 0.07 µM against A549, MDA-MB-231, and HeLa cells, respectively. mdpi.com
The mechanism of action for some of these compounds involves inducing cell cycle arrest. Flow cytometry analysis revealed that compound 7j arrests MDA-MB-231 cells in the G2/M phase of the cell cycle and promotes apoptosis. mdpi.com The quinone moiety present in many of these active compounds is significant, as quinone-based drugs play a crucial role in cancer chemotherapy through mechanisms like the inhibition of STAT3 or activity dependent on quinone oxidoreductase 1 (NQO1). mdpi.com This suggests that hybridizing the spirocycle and quinone scaffolds is a viable strategy for generating potent anticancer agents. mdpi.com
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| 11h | A549 (Lung) | 0.19 | mdpi.comnih.gov |
| MDA-MB-231 (Breast) | 0.08 | mdpi.comnih.gov | |
| HeLa (Cervical) | 0.15 | mdpi.comnih.gov | |
| 11b | A549 (Lung) | 0.18 | mdpi.comnih.gov |
| 11d | MDA-MB-231 (Breast) | 0.08 | mdpi.comnih.gov |
| 11k | MDA-MB-231 (Breast) | 0.09 | mdpi.comnih.gov |
| 7j | A549 (Lung) | 0.17 | mdpi.com |
| MDA-MB-231 (Breast) | 0.05 | mdpi.com | |
| HeLa (Cervical) | 0.07 | mdpi.com |
Anti-infective and Immunomodulatory Research
The rise of antimicrobial resistance necessitates the discovery of novel anti-infective agents. The 1-oxa-9-azaspiro[5.5]undecan-4-ol scaffold is at the forefront of this research, with specific applications against tuberculosis. Preclinical studies have identified This compound hydrochloride as an inhibitor of the MmpL3 protein in Mycobacterium tuberculosis. This protein is an essential transporter in the mycobacterial cell wall synthesis pathway, making it a prime target for new antituberculosis drugs. The compound shows high activity against both antibiotic-sensitive and multiresistant strains of the bacterium.
Beyond tuberculosis, other azaspirocyclic compounds have shown broad anti-infective potential. nih.gov
Antiviral: 3-Azaspiro[5.5]undecane hydrochloride acts as an inhibitor of the influenza A virus M2 protein, a crucial ion channel for viral replication, with an IC50 of 1 µM. medchemexpress.com
Antibacterial: Azaspiro analogues of the antibiotic linezolid (B1675486) have been developed by replacing the morpholine (B109124) moiety with a 2-oxa-6-azaspiro[3.3]heptane ring. nih.govresearchgate.net This modification resulted in compounds with potent activity against a panel of Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. nih.gov Additionally, certain spiro[oxindole-2,3′-pyrrolidine] derivatives have shown promising antibacterial and antifungal activities, potentially by inhibiting essential enzymes like glucosamine (B1671600) 6-phosphate (GlcN6P) synthase. mdpi.com
In the realm of immunomodulation, azaspiro compounds are also being explored. The 3,9-diazaspiro[5.5]undecane-based GABA-A receptor antagonists, initially studied for neurological applications, have demonstrated immunomodulatory effects. nih.gov Specifically, compound 1e was shown to effectively rescue the inhibition of T-cell proliferation, providing a platform to investigate the potential of this class of compounds in modulating immune responses. nih.gov
| Compound/Scaffold | Target Organism/System | Mechanism/Target | Reference |
|---|---|---|---|
| This compound hydrochloride | Mycobacterium tuberculosis | MmpL3 protein inhibitor | |
| 3-Azaspiro[5.5]undecane hydrochloride | Influenza A virus | M2 protein inhibitor | medchemexpress.com |
| 2-Oxa-6-azaspiro[3.3]heptane (Linezolid analogue) | Gram-positive & Gram-negative bacteria | Bioisosteric replacement of morpholine ring | nih.govresearchgate.net |
| Spiro[oxindole-2,3′-pyrrolidine] derivatives | Bacteria and Fungi | Glucosamine 6-phosphate (GlcN6P) synthase inhibitor | mdpi.com |
| 3,9-Diazaspiro[5.5]undecane-based antagonists | Immune System (T-cells) | GABA-A receptor antagonist, rescues T-cell proliferation | nih.gov |
Metabolic and Endocrine System Research
Preclinical studies have identified azaspirocyclic compounds as promising candidates for targeting metabolic and endocrine disorders. nih.gov A notable example is the development of 1-oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted ureas as highly potent inhibitors of soluble epoxide hydrolase (sEH). nih.gov The inhibition of sEH is a therapeutic strategy for various diseases, including chronic kidney disease, by preserving beneficial epoxy-fatty acids. In a rat model of glomerulonephritis, oral administration of one such compound, compound 19 , led to a reduction in serum creatinine, indicating improved kidney function. nih.gov This highlights the potential of this specific azaspiro scaffold in developing orally active drugs for chronic kidney diseases. nih.gov
The broader family of spirocyclic compounds has a history in endocrine system modulation. Spironolactone, a well-known steroidal spiro compound, is used as a diuretic and for treating conditions like hyperaldosteronism by acting as an antimineralocorticoid. wikipedia.org While structurally different from the 1-oxa-9-azaspiro[5.5]undecane core, its clinical use establishes a precedent for spiro-containing molecules in endocrine and metabolic regulation.
Rare Disease Research and Orphan Drug Considerations (Preclinical)
While direct preclinical research linking this compound to specific rare diseases is not yet prominent, its known biological activities suggest potential avenues for investigation. The development of orphan drugs for rare diseases often involves exploring novel mechanisms of action or applying existing scaffolds to new, underserved indications.
The potent activity of this compound derivatives against the MmpL3 protein in Mycobacterium tuberculosis could be extended to non-tuberculous mycobacterial (NTM) infections. Several NTM infections are considered rare diseases and can cause severe pulmonary and systemic illness, particularly in individuals with underlying conditions like cystic fibrosis. Investigating the efficacy of this scaffold against a broader range of mycobacteria could address a significant unmet medical need.
Similarly, the inhibition of soluble epoxide hydrolase (sEH) by related azaspiro compounds is a mechanism with potential relevance to multiple rare diseases characterized by inflammatory or fibrotic components. nih.gov Preclinical research could explore the utility of sEH inhibitors based on the azaspiro scaffold in models of rare fibrotic diseases or certain orphan channelopathies.
Repurposing Strategies for Azaspirocyclic Scaffolds
Drug repurposing, or finding new uses for existing compounds, is an effective strategy to accelerate the drug discovery process. nih.govnih.gov This approach can be applied to azaspirocyclic scaffolds through several methods.
Knowledge-Based Repurposing: This strategy leverages existing biological and chemical knowledge. nih.gov For example, the dual activity of 3,9-diazaspiro[5.5]undecane derivatives as both GABA-A receptor antagonists and immunomodulators suggests a potential link between these two systems that could be exploited. nih.gov A compound developed for a neurological disorder could be systematically screened for efficacy in autoimmune or inflammatory diseases based on its known mechanism.
Computational and Structure-Based Repurposing: Modern computational tools allow for the virtual screening of existing compound libraries against new biological targets. nih.gov A library of synthesized azaspirocyclic compounds, including derivatives of this compound, could be computationally docked against a wide array of protein targets associated with various diseases, from cancer to viral infections, to identify potential new therapeutic applications.
Phenotypic Screening: This experimental approach involves testing compounds in disease-relevant cellular or animal models without a preconceived target. nih.gov A collection of diverse azaspirocyclic compounds could be put through high-throughput phenotypic screens to identify unexpected "hits" for various conditions, including rare diseases. This unbiased method has the potential to uncover entirely new mechanisms of action and therapeutic uses for this versatile chemical scaffold.
Future Directions and Emerging Research Paradigms for 1 Oxa 9 Azaspiro 5.5 Undecan 4 Ol Research
Integration of Omics Technologies in Preclinical Research
To elucidate the biological role and mechanism of action of 1-Oxa-9-azaspiro[5.5]undecan-4-ol, the integration of "omics" technologies is paramount. These high-throughput methods allow for a global analysis of biological molecules and can provide unbiased insights into a compound's effects at a systemic level.
Genomics and Transcriptomics: By analyzing changes in gene expression (mRNA levels) in cells or tissues treated with this compound, researchers can identify the cellular pathways modulated by the compound. This can help in formulating hypotheses about its primary targets and downstream effects.
Proteomics: This approach focuses on the large-scale study of proteins. Quantitative proteomics can reveal changes in protein abundance, post-translational modifications, and protein-protein interactions following compound treatment. For instance, phosphoproteomics was successfully used to identify the phosphorylation sites on clock proteins inhibited by the compound GO289, a potent and selective inhibitor of CK2. waseda.jp A similar strategy could be employed to deconvolute the signaling pathways affected by this compound.
Metabolomics: By profiling the complete set of small-molecule metabolites in a biological sample, metabolomics can offer a functional readout of the physiological state of a cell or organism. This can reveal off-target effects or downstream metabolic consequences of target engagement by this compound.
The integration of these multi-omics datasets can provide a comprehensive, systems-level understanding of the compound's biological activity, facilitating target identification and biomarker discovery.
Application of Gene Editing Technologies (e.g., CRISPR-Cas9) for Target Validation and Mechanistic Studies
Once potential protein targets for this compound are identified through methods like omics or affinity-based target deconvolution, validating these targets is a critical next step. Gene editing technologies, particularly CRISPR-Cas9, offer a precise and efficient tool for this purpose.
Researchers can use CRISPR-Cas9 to create knockout cell lines or animal models where the gene encoding a putative target is inactivated. If the phenotype of the knockout model mimics the effect of the compound, it provides strong evidence that the compound acts through that specific target. Conversely, if the compound has no effect in the knockout model, it further validates the target. This approach helps to distinguish on-target from off-target effects and is crucial for understanding the compound's precise mechanism of action.
High-Throughput Screening and Phenotypic Drug Discovery Platforms for Azaspirocyclic Compounds
High-throughput screening (HTS) and phenotypic drug discovery are powerful engines for identifying new bioactive molecules and uncovering novel biology.
High-Throughput Screening (HTS): HTS involves the automated testing of large libraries of chemical compounds for a specific biological activity. This can be either target-based (measuring the interaction of compounds with a purified protein) or cell-based (measuring a cellular response). The discovery of certain therapeutic agents has been facilitated by HTS programs. uni-tuebingen.de For a compound like this compound, HTS could be used to screen it against a wide array of known biological targets to identify potential activities.
Phenotypic Screening: This approach involves screening compounds for their ability to produce a desired change in the phenotype of a cell or an organism, without a preconceived notion of the target. waseda.jp For example, a cell-based phenotypic screen identified previously uncharacterized compounds that modulate the circadian clock. waseda.jp This strategy is particularly valuable for compounds with unknown mechanisms of action, as it can uncover novel therapeutic applications and identify first-in-class drug targets. Libraries of azaspirocyclic compounds can be tested in various phenotypic assays, such as those measuring cell viability, differentiation, or the expression of disease-relevant biomarkers.
Table 1: Comparison of Screening Platforms
| Feature | Target-Based Screening | Phenotypic Screening |
|---|---|---|
| Starting Point | A known, validated biological target (e.g., an enzyme, receptor). | A desired biological outcome or disease-relevant phenotype. |
| Primary Goal | Identify compounds that modulate the specific target. | Identify compounds that reverse or induce the desired phenotype. |
| Mechanism of Action | Known from the outset. | Unknown; requires subsequent target deconvolution. |
| Advantage | More straightforward lead optimization process. | Can identify first-in-class mechanisms and novel targets. waseda.jp |
| Challenge | Requires prior knowledge of a disease-driving target. | Target identification can be complex and time-consuming. |
Development of Advanced Preclinical Models (e.g., Organoids, Humanized Animal Models)
The translation of preclinical findings to clinical success is a major challenge in drug development, often due to the limitations of traditional 2D cell culture and animal models. Advanced preclinical models offer more physiologically relevant systems for testing compounds like this compound.
Organoids: These are three-dimensional, self-organizing structures grown from stem cells that recapitulate the architecture and function of a specific organ. Patient-derived organoids can be used to test the efficacy and potential toxicity of a compound in a context that reflects human physiology and genetic diversity, potentially improving the predictive power of preclinical studies.
Humanized Animal Models: These are typically immunodeficient mice engrafted with human cells or tissues, or genetically engineered to express human genes. They are invaluable for studying human-specific diseases and evaluating therapies that target the human immune system or other human-specific proteins.
The use of such advanced models is particularly crucial when existing animal models are not predictive of human disease, a common issue in areas like neurological disorders. nih.gov
Collaborative Research Opportunities and Public-Private Partnerships in Chemical Biology
The development of a new chemical entity from discovery to market is a long, complex, and expensive process. Public-Private Partnerships (PPPs) have become an integral part of the research ecosystem, bringing together the complementary strengths of academic institutions, government bodies, and pharmaceutical companies to accelerate innovation. nih.govworldscientific.com
These collaborations can take many forms:
Open Innovation: Pharmaceutical companies may share proprietary assets, such as compound libraries, allowing academic partners to screen them for new biological activities. frontiersin.org
Precompetitive Consortia: Multiple public and private entities can join forces to tackle common challenges in drug discovery, such as biomarker identification or the development of new technologies. frontiersin.org
Resource and Data Sharing: PPPs facilitate the sharing of compounds, data, and expertise, which can reduce costs, avoid redundant efforts, and catalyze new scientific breakthroughs. nih.govazolifesciences.com
For a novel scaffold like this compound, a PPP could provide access to specialized screening platforms, disease-relevant models, and the medicinal chemistry expertise needed to optimize the compound for therapeutic use. These partnerships are especially vital for advancing research in high-risk areas or for diseases with significant unmet needs. nih.gov The evolution of PPPs now often includes non-traditional stakeholders like patient advocacy groups and regulatory scientists, further enriching the collaborative environment. azolifesciences.comppiaf.org
Ethical Considerations in Early-Stage Pharmaceutical Research (General Principles)
All pharmaceutical research, including early-stage, preclinical work on compounds like this compound, must be grounded in a robust ethical framework. parabolicdrugs.com The goal is to ensure the integrity of the research and the protection of all participants. solubilityofthings.comzimlab.in
The core principles include:
Respect for Persons: This emphasizes the autonomy of individuals and the requirement for informed consent in any research involving human subjects. solubilityofthings.comlindushealth.com
Beneficence and Non-maleficence: Research must be designed to maximize potential benefits while minimizing potential harm to participants ("do no harm"). solubilityofthings.com A fundamental requirement is that the potential benefits of a trial must outweigh the harms. nih.gov
Justice: This principle calls for the fair distribution of the burdens and benefits of research, ensuring that no group is unfairly targeted for risky research or excluded from its potential benefits. solubilityofthings.comlindushealth.com
Data Integrity: The accurate and transparent collection and reporting of data are fundamental to ethical research. parabolicdrugs.com Manipulation or suppression of data is a severe ethical breach that can undermine public trust and endanger patients. parabolicdrugs.com
These principles are upheld through rigorous oversight by independent ethics committees or institutional review boards, which review research protocols to ensure they meet established ethical and regulatory standards. parabolicdrugs.com
Table 2: Key Ethical Principles in Early-Stage Research
| Principle | Core Concept | Application in Preclinical/Early Research |
|---|---|---|
| Beneficence | Maximize benefits, minimize harm. solubilityofthings.com | Rigorous preclinical safety testing; ensuring a sound scientific hypothesis before proceeding to human trials. nih.govparabolicdrugs.com |
| Justice | Fair distribution of risks and benefits. solubilityofthings.com | Equitable selection of participants for early-phase trials; ensuring research benefits are accessible. lindushealth.com |
| Respect for Persons | Upholding individual autonomy. solubilityofthings.com | Obtaining voluntary, informed consent from all human participants in clinical trials. zimlab.inlindushealth.com |
| Data Integrity | Honesty and transparency in research conduct. parabolicdrugs.com | Accurate data collection, analysis, and reporting; avoiding publication bias. nih.govparabolicdrugs.com |
Q & A
Q. What are the optimized synthetic routes for preparing 1-oxa-9-azaspiro[5.5]undecan-4-ol and its Boc-protected derivatives?
The compound is typically synthesized via multistep protocols involving spirocyclic ring formation and functional group protection. For example, the Boc-protected version (key intermediate in GPR40 agonist synthesis) is prepared by cyclization of pre-functionalized precursors, followed by Boc deprotection under acidic conditions . Alternative routes include using commercially available oxa-azaspiro frameworks (e.g., compound 12 in ) or modifying existing spirocyclic templates via reductive amination or nucleophilic substitution . Yield optimization often requires careful control of reaction stoichiometry, temperature, and catalyst selection (e.g., palladium for cross-coupling steps).
Q. How is the purity and structural integrity of this compound validated in synthetic workflows?
Purity (>95%) is confirmed via HPLC or LC-MS, while structural characterization relies on:
- NMR : , , and DEPT spectra to verify spirocyclic connectivity and hydroxyl group position .
- Mass spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]+ at m/z 186.1234 for CHNO) .
- Elemental analysis : Carbon, hydrogen, and nitrogen content matching theoretical values within 0.4% deviation .
Q. What are the critical stability considerations for storing this compound and its salts?
The compound is hygroscopic and prone to oxidation. Storage recommendations include:
Q. How is this compound utilized as a building block in medicinal chemistry?
The spirocyclic core serves as a rigid scaffold for designing receptor-targeted molecules. For instance:
- GPR40 agonists : Functionalized with aryl or heteroaryl groups at the 4-position to enhance binding affinity .
- Bioactive derivatives : Modifications like fluorination or etherification improve metabolic stability (e.g., HE9 in ) .
Advanced Research Questions
Q. How can stereochemical control be achieved during the synthesis of this compound derivatives?
Diastereomer formation is common due to the spirocyclic structure’s conformational flexibility. Resolution strategies include:
- Chiral chromatography : Preparative HPLC with chiral stationary phases (e.g., CHIRALPAK® AD-H) to separate enantiomers .
- Asymmetric catalysis : Use of chiral ligands (e.g., BINAP) in key cyclization steps to induce enantioselectivity .
- Crystallization : Selective crystallization of diastereomeric salts (e.g., tartrate derivatives) .
Q. What computational methods are employed to predict the pharmacological activity of this compound derivatives?
- Molecular docking : Simulations with GPR40 or enzyme active sites (e.g., AutoDock Vina) to assess binding modes .
- QSAR modeling : Correlating substituent electronic properties (Hammett σ constants) with bioactivity data .
- DFT calculations : Analyzing spirocyclic ring strain and conformational preferences to guide synthetic design .
Q. How does the spirocyclic framework influence the compound’s pharmacokinetic properties?
- Lipophilicity : The oxygen and nitrogen atoms in the spiro ring reduce logP values, enhancing aqueous solubility compared to purely hydrocarbon spirocycles .
- Metabolic stability : The rigid structure resists cytochrome P450-mediated oxidation, prolonging half-life in vivo .
- Membrane permeability : Balanced hydrophilicity/lipophilicity enables blood-brain barrier penetration in CNS-targeted analogs .
Q. What novel synthetic methodologies (e.g., cascade reactions) are applicable to spirocyclic analogs of this compound?
- Prins cyclization : Efficiently constructs 1,9-dioxa-4-azaspiro[5.5]undecane derivatives via aldehyde and diol coupling .
- Automated synthesis : Capsule-based systems enable rapid exploration of substituent diversity (e.g., General Procedure C in ) .
- Click chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to append functional groups post-synthesis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
